molecular formula C15H22N2O B5319645 N-(3,5-dimethylphenyl)-3-methyl-1-piperidinecarboxamide

N-(3,5-dimethylphenyl)-3-methyl-1-piperidinecarboxamide

Cat. No. B5319645
M. Wt: 246.35 g/mol
InChI Key: BUZSPGUQJZTNDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-3-methyl-1-piperidinecarboxamide, also known as U-47700, is a synthetic opioid drug that was first developed in the 1970s. It has gained popularity in recent years as a recreational drug and has been associated with numerous deaths and overdoses. However, U-47700 also has potential applications in scientific research due to its unique properties.

Mechanism of Action

N-(3,5-dimethylphenyl)-3-methyl-1-piperidinecarboxamide acts on the mu-opioid receptor, which is responsible for the analgesic effects of opioids. It binds to the receptor and activates it, leading to a decrease in pain sensation. However, it also has the potential to cause respiratory depression and other side effects.
Biochemical and Physiological Effects
This compound has been shown to have a high affinity for the mu-opioid receptor and a moderate affinity for the delta-opioid receptor. It has also been found to have a short half-life and a rapid onset of action. In addition to its analgesic effects, this compound can also cause sedation, euphoria, and respiratory depression.

Advantages and Limitations for Lab Experiments

One advantage of N-(3,5-dimethylphenyl)-3-methyl-1-piperidinecarboxamide for lab experiments is its potency and selectivity for the mu-opioid receptor. This allows researchers to study the receptor system in more detail and develop new pain medications. However, the potential for overdose and respiratory depression must be taken into account when working with this compound.

Future Directions

There are several potential future directions for research involving N-(3,5-dimethylphenyl)-3-methyl-1-piperidinecarboxamide. One area of interest is the development of new pain medications that are more effective and have fewer side effects than current opioids. Another direction is the study of the immune system's response to opioids and the potential for immunomodulatory therapies. Additionally, more research is needed to understand the long-term effects of this compound use and to develop strategies for preventing overdoses and deaths associated with the drug.
Conclusion
This compound is a synthetic opioid drug that has potential applications in scientific research. Its unique properties make it a valuable tool for studying the opioid receptor system and developing new pain medications. However, the potential for overdose and respiratory depression must be taken into account when working with this compound. Further research is needed to fully understand the effects of the drug and to develop strategies for preventing harm.

Synthesis Methods

N-(3,5-dimethylphenyl)-3-methyl-1-piperidinecarboxamide can be synthesized using a variety of methods, including the reaction of 3,5-dimethylphenylacetonitrile with methylamine and acetic anhydride. Other methods involve the use of piperidine and a carboxylic acid derivative.

Scientific Research Applications

N-(3,5-dimethylphenyl)-3-methyl-1-piperidinecarboxamide has been used in scientific research to study the opioid receptor system and its role in pain management. It has also been used to investigate the effects of opioids on the immune system and to develop new pain medications.

properties

IUPAC Name

N-(3,5-dimethylphenyl)-3-methylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-11-5-4-6-17(10-11)15(18)16-14-8-12(2)7-13(3)9-14/h7-9,11H,4-6,10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZSPGUQJZTNDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)NC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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